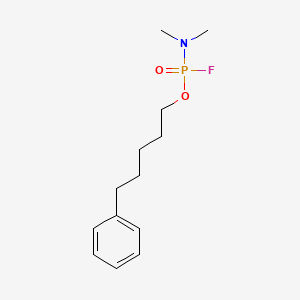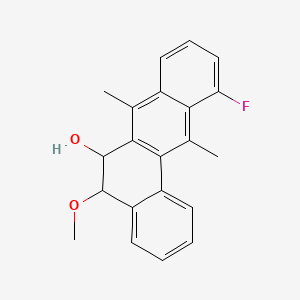![molecular formula C10H19N B14410978 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole CAS No. 87401-71-6](/img/structure/B14410978.png)
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions . Another method includes the use of Grignard reagents, where the reaction of an alkyl halide with magnesium in anhydrous ether forms the Grignard reagent, which then reacts with a suitable precursor to form the desired pyrrole .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions typically use readily available starting materials and mild reaction conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid, while reduction can yield pyrrolidine derivatives .
Scientific Research Applications
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of organic dyes, conjugated polymers, and sensors.
Mechanism of Action
The mechanism of action of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its aromatic nature allows it to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A basic five-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.
Uniqueness
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern and the presence of an ethyl and methyl group on the pyrrole ring. This structural uniqueness can lead to distinct chemical and biological properties compared to other pyrrole derivatives .
Properties
CAS No. |
87401-71-6 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
6a-ethyl-1-methyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-3-10-7-4-5-9(10)6-8-11(10)2/h9H,3-8H2,1-2H3 |
InChI Key |
WIVKIQOSAURQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCCC1CCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


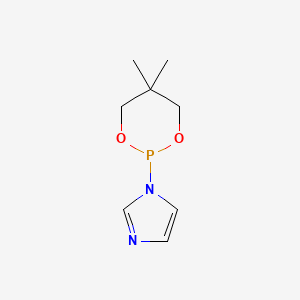

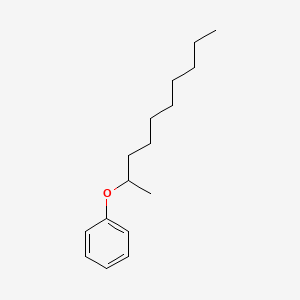
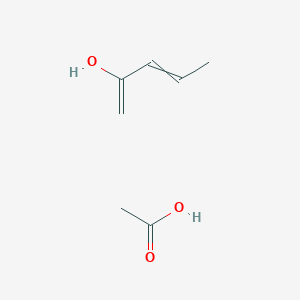
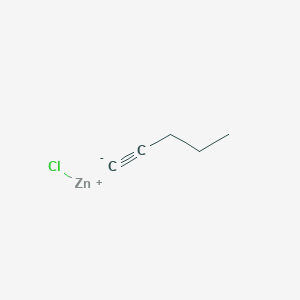
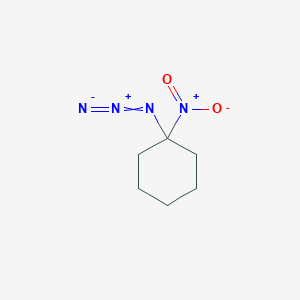

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
